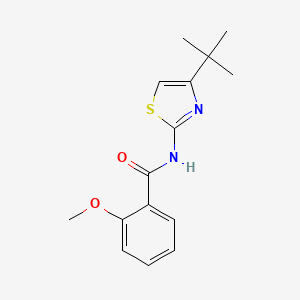![molecular formula C19H18ClN3O2 B5791556 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide, also known as L-655,708, is a selective antagonist of the GABA-A receptor. It was first synthesized in the early 1990s by researchers at Merck Sharp and Dohme Research Laboratories.
Mechanism of Action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide is a selective antagonist of the GABA-A receptor. It binds to the benzodiazepine site on the receptor and blocks the action of GABA. This results in a decrease in the inhibitory neurotransmission mediated by GABA-A receptors.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and reinforcement. It has also been shown to increase the release of glutamate in the hippocampus, which is associated with learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in scientific research. One direction is the development of new drugs that target the GABA-A receptor for the treatment of anxiety, depression, and epilepsy. Another direction is the study of the role of GABA-A receptors in alcohol dependence and withdrawal, and the development of new drugs for the treatment of alcohol addiction. Finally, the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide in the study of learning and memory and the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease is another potential future direction.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide involves several steps starting from 4-chlorobenzyl alcohol. The first step involves the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride. This is followed by the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The next step involves the reaction of 4-chlorobenzyl azide with ethyl acrylate to form the oxadiazole ring. The final step involves the conversion of the oxadiazole intermediate to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide has been used extensively in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, depression, and epilepsy. It has also been used to study the role of GABA-A receptors in alcohol dependence and withdrawal.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(18(24)12-7-14-5-3-2-4-6-14)13-17-21-19(22-25-17)15-8-10-16(20)11-9-15/h2-6,8-11H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLZYAWXHWFADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)
![N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)


![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)
![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5791543.png)
![2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
![N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5791558.png)